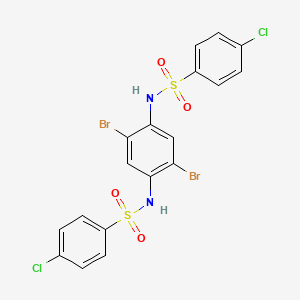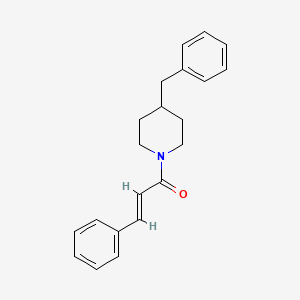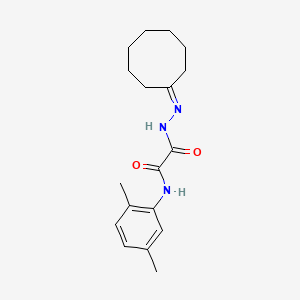
N,N'-(2,5-dibromo-1,4-phenylene)bis(4-chlorobenzenesulfonamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(2,5-dibromo-1,4-phenylene)bis(4-chlorobenzenesulfonamide), commonly known as DBPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBPS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of DBPS is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacteria and fungi. DBPS may also disrupt cell membrane integrity and interfere with DNA replication and protein synthesis.
Biochemical and Physiological Effects:
DBPS has been shown to affect various biochemical and physiological processes, including:
1. Cell membrane permeability: DBPS can increase cell membrane permeability, leading to leakage of intracellular contents and cell death.
2. Enzyme inhibition: DBPS can inhibit the activity of several enzymes, leading to disruption of metabolic pathways and cell death.
3. DNA damage: DBPS can cause DNA damage, leading to inhibition of DNA replication and cell death.
实验室实验的优点和局限性
DBPS has several advantages as a research tool, including:
1. Potent activity: DBPS exhibits potent antibacterial and antifungal activity, making it useful for studying microbial physiology and pathogenesis.
2. Selective activity: DBPS exhibits selective activity against certain bacterial and fungal species, making it useful for studying specific pathogens.
3. Low toxicity: DBPS has low toxicity in mammalian cells, making it safe for use in laboratory experiments.
The limitations of DBPS as a research tool include:
1. Limited solubility: DBPS has limited solubility in water and organic solvents, which can limit its use in certain experiments.
2. Lack of specificity: DBPS may exhibit non-specific effects on cells and tissues, which can complicate data interpretation.
3. Lack of clinical relevance: DBPS has not been extensively studied in clinical settings, limiting its potential therapeutic applications.
未来方向
There are several future directions for research on DBPS, including:
1. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of DBPS, including its effects on key enzymes and metabolic pathways.
2. Combination therapy: DBPS may be useful in combination with other antimicrobial agents, such as antibiotics and antifungal drugs, to enhance their efficacy.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of DBPS in human patients, particularly those with drug-resistant infections.
4. Drug delivery: Novel drug delivery systems may be developed to improve the solubility and bioavailability of DBPS, enhancing its therapeutic potential.
In conclusion, DBPS is a promising research tool with potent antibacterial and antifungal activity. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
合成方法
DBPS can be synthesized by reacting 2,5-dibromo-1,4-phenylenediamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is purified by recrystallization.
科学研究应用
DBPS has been used in various scientific research applications, including:
1. Antibacterial activity: DBPS has been found to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
2. Antifungal activity: DBPS has also been shown to possess antifungal activity against several fungal species, including Candida albicans and Aspergillus fumigatus.
3. Enzyme inhibition: DBPS has been found to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
属性
IUPAC Name |
4-chloro-N-[2,5-dibromo-4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2Cl2N2O4S2/c19-15-10-18(24-30(27,28)14-7-3-12(22)4-8-14)16(20)9-17(15)23-29(25,26)13-5-1-11(21)2-6-13/h1-10,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMYLXQUFZEJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2Br)NS(=O)(=O)C3=CC=C(C=C3)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N''-(2,5-dibromo-1,4-phenylene)bis(4-chlorobenzene sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)

![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)
![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)

![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5181092.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)

![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)
![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5181114.png)